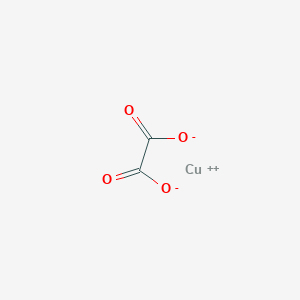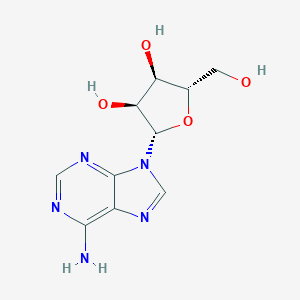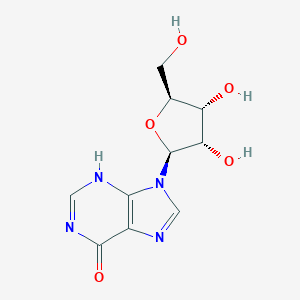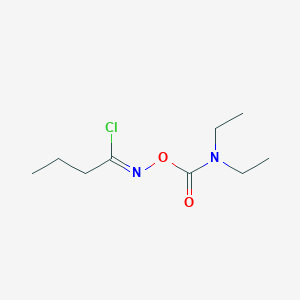
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride, also known as DEACB, is a chemical compound used in scientific research. It is a derivative of butanimidoyl chloride and is commonly used as a reagent in organic synthesis. DEACB has been found to have a variety of biochemical and physiological effects, making it a valuable tool in scientific research.
Mécanisme D'action
The mechanism of action of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride is not fully understood, but it is thought to act as a carbonylating agent, introducing carbonyl groups into organic molecules. This can lead to changes in the chemical and physical properties of these molecules, allowing for the creation of novel compounds with unique properties.
Effets Biochimiques Et Physiologiques
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride has also been found to have antitumor activity and to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride is its versatility as a reagent in organic synthesis. It can be used to introduce specific functional groups into a wide range of molecules, making it a valuable tool in drug discovery and other areas of scientific research. However, N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride can be difficult to handle and can be dangerous if not used properly, so it is important to take appropriate safety precautions when working with this compound.
Orientations Futures
There are many potential future directions for research involving N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride. One area of interest is the development of new chemical reactions and synthetic methods using N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride as a reagent. Another area of research is the identification of novel drug compounds based on the chemical properties of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride. Additionally, the biochemical and physiological effects of N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride could be further explored to better understand its potential therapeutic applications.
Méthodes De Synthèse
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride can be synthesized through a multi-step process involving the reaction of butanimidoyl chloride with diethylamine and phosgene. The resulting compound is then purified through a series of extraction and distillation processes to yield pure N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride.
Applications De Recherche Scientifique
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is particularly useful in the synthesis of peptides and proteins, as it can be used to introduce specific functional groups into these molecules. N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride has also been used in the synthesis of novel drug compounds and in the development of new chemical reactions.
Propriétés
Numéro CAS |
134871-02-6 |
|---|---|
Nom du produit |
N-(((Diethylamino)carbonyl)oxy)butanimidoyl chloride |
Formule moléculaire |
C9H17ClN2O2 |
Poids moléculaire |
220.69 g/mol |
Nom IUPAC |
[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate |
InChI |
InChI=1S/C9H17ClN2O2/c1-4-7-8(10)11-14-9(13)12(5-2)6-3/h4-7H2,1-3H3/b11-8- |
Clé InChI |
NHCLJLUJYIGMNC-UHFFFAOYSA-N |
SMILES isomérique |
CCC/C(=N/OC(=O)N(CC)CC)/Cl |
SMILES |
CCCC(=NOC(=O)N(CC)CC)Cl |
SMILES canonique |
CCCC(=NOC(=O)N(CC)CC)Cl |
Synonymes |
(1-chlorobutylideneamino) N,N-diethylcarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



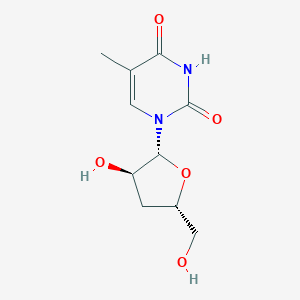
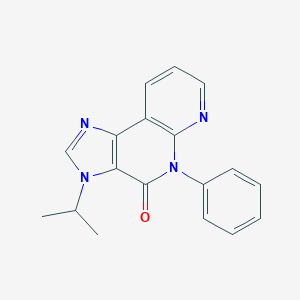
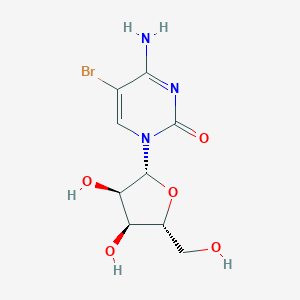
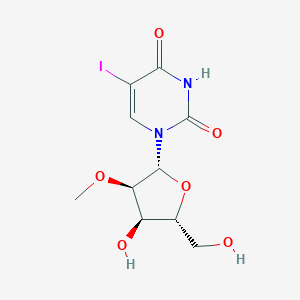
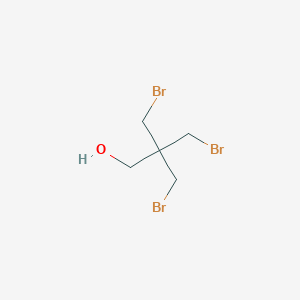
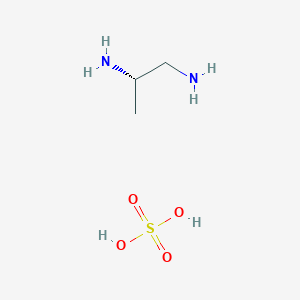
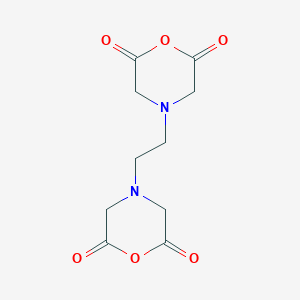
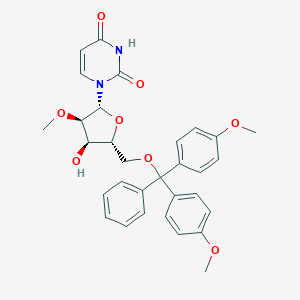
![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)
